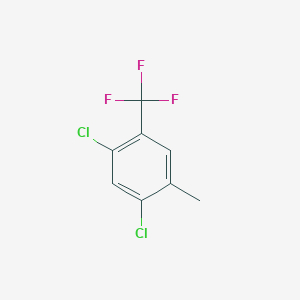

2,4-Dichloro-5-methylbenzotrifluoride

Beschreibung

Eigenschaften

IUPAC Name |

1,5-dichloro-2-methyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2F3/c1-4-2-5(8(11,12)13)7(10)3-6(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEODOJMCKLXBMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371641 | |

| Record name | 2,4-Dichloro-5-methylbenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115571-61-4 | |

| Record name | 2,4-Dichloro-5-methylbenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 115571-61-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4-Dichloro-5-methylbenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-5-methylbenzotrifluoride is a halogenated aromatic compound of interest in various chemical and pharmaceutical research sectors. Its specific substitution pattern, featuring two chlorine atoms, a methyl group, and a trifluoromethyl group on the benzene ring, imparts unique physicochemical properties that make it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical candidates and agrochemicals.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with available information on its synthesis and safety considerations.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 1,5-Dichloro-2-methyl-4-(trifluoromethyl)benzene |

| Synonyms | 2,4-dichloro-5-trifluoromethyltoluene, DCTFT |

| CAS Number | 115571-61-4[3] |

| Molecular Formula | C₈H₅Cl₂F₃[3] |

| Molecular Weight | 229.03 g/mol |

| Canonical SMILES | CC1=CC(=C(C=C1Cl)Cl)C(F)(F)F |

| InChI Key | InChI=1S/C8H5Cl2F3/c1-4-2-5(8(11,12)13)7(10)3-6(4)9/h2-3H,1H3 |

Physical and Chemical Properties

| Property | Value | Source |

| Boiling Point | 212.9 °C at 760 mmHg | ChemNet |

| Density | 1.404 g/cm³ | ChemNet |

| Refractive Index | 1.474 | ChemNet |

| Flash Point | 94.7 °C | ChemNet |

| Vapor Pressure | 0.246 mmHg at 25°C | ChemNet |

| Melting Point | Not available | |

| Solubility | Not available |

Synthesis and Reactivity

Detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed literature. However, its structure suggests that it could be synthesized through multi-step reactions involving halogenation, methylation, and trifluoromethylation of benzene or substituted benzene precursors. The presence of the trifluoromethyl group, a strong electron-withdrawing group, and the two chlorine atoms influence the reactivity of the aromatic ring, particularly in electrophilic and nucleophilic substitution reactions.

Experimental Protocols

While specific experimental protocols for the synthesis and analysis of this compound are scarce, general methodologies for similar compounds can be adapted.

Synthesis: A potential synthetic route could involve the chlorination and methylation of a trifluoromethylbenzene precursor. The precise conditions, including catalysts, solvents, and reaction temperatures, would need to be optimized to achieve a good yield and purity of the final product.

Analytical Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be crucial for structural elucidation and purity assessment. The ¹H NMR spectrum would show signals corresponding to the aromatic protons and the methyl group protons, with chemical shifts and coupling constants influenced by the surrounding substituents. The ¹⁹F NMR would exhibit a characteristic signal for the CF₃ group.

-

Mass Spectrometry (MS): Mass spectrometry, coupled with techniques like Gas Chromatography (GC-MS), would be used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

-

Chromatography: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) would be essential for monitoring reaction progress and assessing the purity of the synthesized compound.

Biological Activity

Currently, there is no publicly available information regarding the biological activity or signaling pathways associated with this compound. Its structural similarity to some known bioactive molecules suggests that it could be a candidate for screening in various biological assays to explore its potential as a lead compound in drug discovery or as an active ingredient in agrochemicals.

Safety and Handling

Detailed toxicological data for this compound is not available. As with any chemical compound, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the chemical identity, properties, and potential applications of this compound.

Caption: Interconnectivity of this compound Information.

References

"2,4-Dichloro-5-methylbenzotrifluoride" chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 2,4-Dichloro-5-methylbenzotrifluoride, a key chemical intermediate. It covers its chemical identity, physicochemical properties, a representative synthetic protocol, and its role in the broader context of chemical manufacturing.

Chemical Structure and Identity

This compound is an aromatic organic compound notable for its trifluoromethyl group, which significantly influences its chemical properties and makes it a valuable building block in the synthesis of complex molecules.

-

IUPAC Name: 1,5-dichloro-2-methyl-4-(trifluoromethyl)benzene[1]

-

Common Name: this compound

-

CAS Number: 115571-61-4[2]

-

Chemical Formula: C₈H₅Cl₂F₃[2]

-

Synonyms: DCTFT, 2,4-dichloro-5-trifluoromethyltoluene[2]

Chemical Structure:

Physicochemical and Quality Properties

Quantitative data for this compound is limited in publicly available literature. The following table summarizes known properties and specifications from chemical suppliers.

| Property | Value | Reference |

| Molecular Weight | 229.03 g/mol | [1] |

| Boiling Point | 212.9 °C at 760 mmHg | [3] |

| 83-86 °C at 6 Torr | [4] | |

| Density (Predicted) | 1.404 ± 0.06 g/cm³ | [4] |

| Purity (Typical) | ≥ 98% (by HPLC) | [1] |

| Moisture Content | ≤ 0.5% Max | [1] |

| Storage Temperature | 2-8°C | [4] |

Applications in Synthesis

This compound is not typically an end-product but rather a crucial intermediate. Its trifluoromethyl group and chlorine substituents provide reactive sites for building more complex molecules. The trifluoromethyl group, in particular, is known to enhance properties like lipophilicity and metabolic stability in drug candidates.

This compound serves as a foundational component for creating advanced products in several key industries:

-

Pharmaceuticals: Used to introduce specific functionalities into drug candidates, potentially leading to improved therapeutic outcomes.

-

Agrochemicals: Acts as a building block for advanced pesticides designed for targeted action and enhanced crop protection.

-

Dyes: The chemical's structure is instrumental in developing high-performance colorants with specific spectral characteristics and superior durability for use in textiles, plastics, and coatings.

Representative Synthetic Protocol

Disclaimer: This protocol is an adaptation and should be performed only by trained professionals in a suitable laboratory setting with all necessary safety precautions.

Step 1: Friedel-Crafts Reaction (Trichloromethylation)

-

Objective: To add a trichloromethyl (-CCl₃) group to the 2,4-dichlorotoluene ring.

-

Procedure:

-

Charge a suitable reactor with 2,4-dichlorotoluene and carbon tetrachloride (CCl₄).

-

Under anhydrous conditions and with stirring, gradually add powdered aluminum chloride (AlCl₃) as a catalyst.

-

Control the reaction temperature between 45-55 °C. The reaction is exothermic and may require cooling.

-

Maintain the reaction at this temperature until completion, which can be monitored by GC analysis. Hydrogen chloride (HCl) gas is evolved as a byproduct and must be scrubbed.

-

The resulting product is 1,5-dichloro-2-methyl-4-(trichloromethyl)benzene.

-

Step 2: Hydrolysis and Work-up

-

Objective: To quench the reaction and isolate the trichloromethylated intermediate.

-

Procedure:

-

Carefully pour the reaction mixture into a vessel containing ice water to hydrolyze the aluminum chloride catalyst. This step is highly exothermic and must be done with caution. Maintain the temperature between 30-60 °C.[5]

-

Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution).

-

Allow the layers to separate. The organic layer contains the desired intermediate.

-

Separate the organic layer and recover the solvent (carbon tetrachloride) by distillation.

-

Step 3: Fluorination

-

Objective: To convert the trichloromethyl group to a trifluoromethyl group.

-

Procedure:

-

Charge a high-pressure autoclave with the intermediate from Step 2, 1,5-dichloro-2-methyl-4-(trichloromethyl)benzene.

-

Introduce anhydrous hydrogen fluoride (HF).

-

Heat the sealed reactor to a temperature of 60-95 °C, allowing the pressure to build to 10-15 kg/cm ².[5]

-

Maintain these conditions with stirring until the fluorination is complete.

-

Cool the reactor, vent any excess HF, and process the crude product.

-

The final product, this compound, can be purified by vacuum distillation to achieve high purity (e.g., >97%).[5]

-

Visualized Synthesis Workflow

The following diagram illustrates the logical flow of the representative synthesis protocol described above.

Caption: Logical workflow for the synthesis of this compound.

References

- 1. capotchem.cn [capotchem.cn]

- 2. pschemicals.com [pschemicals.com]

- 3. 1,5-dichloro-2-methyl-4-(trifluoromethyl)benzene115571-61-4,Purity95%_BETAPHARM-CN [molbase.com]

- 4. 115571-61-4 | CAS DataBase [m.chemicalbook.com]

- 5. CN1935758A - Process for producing 2-methyl-4,5-dichloro benzo trifluoride - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,4-Dichloro-5-methylbenzotrifluoride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dichloro-5-methylbenzotrifluoride, a versatile chemical intermediate with significant applications in the synthesis of dyes, pesticides, and pharmaceuticals. This document details its chemical and physical properties, provides insights into its synthesis, and explores its role as a precursor in the production of various commercially important compounds. While direct biological activity and specific signaling pathways for this compound are not extensively documented in publicly available literature, this guide will touch upon the biological activities of downstream products derived from it.

Core Properties of this compound

This compound, also known as 2,4-dichloro-5-(trifluoromethyl)toluene, is an aromatic organic compound. Its key identifiers and physicochemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 115571-61-4 | [1] |

| Molecular Formula | C₈H₅Cl₂F₃ | [1] |

| Molecular Weight | 229.03 g/mol | |

| IUPAC Name | 1,5-dichloro-2-methyl-4-(trifluoromethyl)benzene | [1] |

| Synonyms | DCTFT, 2,4-dichloro-5-trifluoromethyltoluene | [1] |

Further physical and chemical properties are detailed in the table below, highlighting its characteristics relevant to handling, storage, and chemical reactions.

| Property | Value |

| Appearance | Colorless to light yellow solid |

| Melting Point | 52-53 °C |

| Boiling Point | 172-173 °C |

| Density | ~1.7 g/cm³ |

| Solubility | Soluble in organic solvents like ethanol, ether, and dichloromethane |

Synthesis and Reactivity

This compound serves as a crucial building block in organic synthesis. Its reactivity is primarily centered around the aromatic ring, which can undergo further substitutions, and the methyl group, which can be a site for various chemical transformations.

General Synthesis Pathway

-

Friedel-Crafts Reaction: Reaction of 3,4-dichlorotoluene with carbon tetrachloride in the presence of a Lewis acid catalyst like aluminum chloride.[2]

-

Hydrolysis and Neutralization: The resulting intermediate is then hydrolyzed and neutralized.[2]

-

Fluorination: The final step involves fluorination using a reagent such as anhydrous hydrogen fluoride under high pressure.[2]

A logical workflow for a potential synthesis is outlined below.

References

Technical Guide: Physicochemical Properties of 2,4-Dichloro-5-methylbenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available physicochemical properties, specifically solubility and stability, of 2,4-Dichloro-5-methylbenzotrifluoride (CAS No. 115571-61-4). Due to the limited publicly available data for this specific compound, this guide also includes information on closely related analogs, such as 2,4-Dichlorobenzotrifluoride and 2,4-Dichloro-5-nitrobenzotrifluoride, to provide insights into its expected characteristics. Furthermore, generalized experimental protocols for determining solubility and stability are presented to guide researchers in establishing these parameters.

Introduction

This compound is a halogenated aromatic compound with the chemical formula C₈H₅Cl₂F₃.[1] Its structure, featuring a trifluoromethyl group and chlorine atoms on a toluene backbone, makes it a potential intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding its solubility and stability is crucial for its effective handling, storage, and application in synthetic chemistry and drug development.

Chemical and Physical Properties

A summary of the key identification and physical properties of this compound and its related analogs is provided below.

| Property | This compound | 2,4-Dichlorobenzotrifluoride | 2,4-Dichloro-5-nitrobenzotrifluoride |

| CAS Number | 115571-61-4[1] | 320-60-5[2][3] | 400-70-4[4][5] |

| Molecular Formula | C₈H₅Cl₂F₃[1] | C₇H₃Cl₂F₃[3][6] | C₇H₂Cl₂F₃NO₂[4][5] |

| Molecular Weight | Not explicitly found | 215.00 g/mol [3][6] | 259.99 g/mol [5] |

| Melting Point | Not available | -26°C[3] | 55-57°C[4] |

| Boiling Point | Not available | 117-118°C[2][3] | 264.9°C at 760 mmHg[7] |

| Density | Not available | 1.484 g/mL at 25°C[2][3] | 1.6 g/cm³ (approx.)[7] |

Solubility Data

| Solvent | Solubility of 2,4-Dichlorobenzotrifluoride | Expected Solubility of this compound |

| Chloroform | Sparingly soluble[2][3] | Likely to be sparingly to moderately soluble |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble[3] | Likely to be slightly to moderately soluble |

| Water | 8.67 mg/L at 25°C[3] | Expected to have low water solubility |

Stability Data

Detailed quantitative stability data for this compound is not available. However, the stability of the structurally similar 2,4-Dichlorobenzotrifluoride provides an indication of its general stability profile.

-

General Stability: 2,4-Dichlorobenzotrifluoride is reported to be stable under normal conditions.[8]

-

Conditions to Avoid: It is recommended to avoid incompatible products, open flames, hot surfaces, and sources of ignition.[8]

-

Incompatible Materials: Strong oxidizing agents and strong bases are materials to avoid contact with.[8]

-

Hazardous Decomposition Products: Decomposition may produce carbon monoxide (CO), carbon dioxide (CO₂), gaseous hydrogen fluoride (HF), and hydrogen chloride gas.[8]

Experimental Protocols

The following sections describe generalized experimental protocols for determining the solubility and stability of compounds like this compound.

Solubility Determination (Shake-Flask Method)

A common method for determining the solubility of a chemical substance in a specific solvent is the shake-flask method.

Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone, toluene)

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

-

Preparation: Prepare saturated solutions by adding an excess amount of this compound to a known volume of the solvent in a sealed flask.

-

Equilibration: Place the flasks in a temperature-controlled shaker and agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the flasks to stand undisturbed at the same temperature to allow undissolved solid to settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the analytical range of the chosen detection method.

-

Quantification: Analyze the diluted samples using a calibrated HPLC or GC method to determine the concentration of this compound.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/L or mol/L.

Stability Assessment (Forced Degradation Study)

Forced degradation studies are conducted to identify the likely degradation products and pathways of a substance under stress conditions.

Objective: To evaluate the stability of this compound under various stress conditions (e.g., heat, humidity, light, acid/base hydrolysis, oxidation).

Materials:

-

This compound

-

Forced degradation chambers (oven, humidity chamber, photostability chamber)

-

Solutions of HCl, NaOH, and H₂O₂

-

Analytical instrumentation (e.g., HPLC with a photodiode array detector, LC-MS)

Procedure:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent.

-

Stress Conditions: Expose the samples to various stress conditions:

-

Thermal: Heat the sample at an elevated temperature (e.g., 60°C).

-

Hydrolytic: Treat the sample with acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at room temperature and elevated temperature.

-

Oxidative: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Photolytic: Expose the sample to light with a specified intensity and duration (e.g., according to ICH Q1B guidelines).

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method. This method should be able to separate the parent compound from any degradation products.

-

Data Evaluation:

-

Determine the percentage of degradation of this compound.

-

Identify and characterize any major degradation products using techniques like LC-MS.

-

Conclusion

While specific quantitative data on the solubility and stability of this compound is limited, this guide provides a foundational understanding based on available information for structurally related compounds. The presented generalized experimental protocols offer a starting point for researchers to determine these critical parameters. Establishing the precise solubility and stability profiles of this compound will be essential for its successful application in research and development.

References

- 1. pschemicals.com [pschemicals.com]

- 2. 2,4-Dichlorobenzotrifluoride CAS#: 320-60-5 [m.chemicalbook.com]

- 3. 2,4-Dichlorobenzotrifluoride | 320-60-5 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. 2,4-Dichloro-5-nitrobenzotrifluoride | C7H2Cl2F3NO2 | CID 621179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzene, 2,4-dichloro-1-(trifluoromethyl)- [webbook.nist.gov]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Health and Safety of 2,4-Dichloro-5-methylbenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the health and safety information currently available for 2,4-Dichloro-5-methylbenzotrifluoride (CAS No. 115571-61-4). Aimed at professionals in research and drug development, this document synthesizes key data on the chemical's properties, known hazards, and handling procedures. Due to the limited specific toxicological data for this compound, this guide also incorporates information on general testing methodologies and the toxicological profiles of structurally related compounds to provide a broader context for risk assessment.

Chemical Identification and Physical Properties

This compound, also known as 2,4-dichloro-5-(trifluoromethyl)toluene, is a halogenated aromatic hydrocarbon.[1][2][3][4] Its primary applications are as an intermediate in the synthesis of dyes, pesticides, and pharmaceuticals.[2][5]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 115571-61-4 | [1][2][3][4][6][7][8][9][10][11] |

| Molecular Formula | C₈H₅Cl₂F₃ | [1][2][3][4][6][10][12][13] |

| Molecular Weight | 229.03 g/mol | [2][3][12][13][14] |

| Synonyms | 2,4-dichloro-5-trifluoromethyltoluene; 1,5-dichloro-2-methyl-4-(trifluoromethyl)benzene; DCTFT | [1][3][4] |

| Appearance | Not specified; likely a solid or liquid at room temperature | |

| Melting Point | 136-140 °C | [2][12] |

| Boiling Point | 212.9 ± 35.0 °C at 760 mmHg | [2][3][12] |

| Density | 1.4 ± 0.1 g/cm³ | [2][3][12] |

| Vapor Pressure | 0.246 mmHg at 25°C | [2][3][12] |

| Flash Point | 94.7 ± 19.4 °C | [2][3][12] |

| Refractive Index | 1.474 | [2][3][12] |

| XLogP3 | 4.66 | [2][12] |

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance.[13][15]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |

(Source: Aaronchem Safety Data Sheet, 2024)[13][15]

Primary Hazards:

-

Irritant: Causes skin and serious eye irritation.[13][14][15]

-

Respiratory Irritant: May cause respiratory irritation.[13][15]

Toxicological Information

General Toxicology of Related Compounds

To provide a broader toxicological context, it is useful to consider the effects of related chlorinated and fluorinated toluenes. It is crucial to note that these are different compounds, and their toxicological profiles may not be directly extrapolated to this compound.

-

Chlorinated Toluenes: These compounds can affect the liver, thyroid, and central nervous system (CNS).[16] They are often persistent and bio-accumulative.[16] Some are considered carcinogenic, mutagenic, or toxic to reproduction.[17] Occupational exposure is primarily through inhalation, while for the general population, it is through diet.[16]

-

Toluene: Toluene itself is a well-studied aromatic hydrocarbon with known narcotic and neurotoxic effects.[2][14] It can cause euphoria, dizziness, ataxia, and hallucinations.[14] The mechanism of toxicity is not fully understood but is thought to involve effects on various ion channels in the central nervous system.[14][18] Chronic exposure can lead to more severe neurological damage.[14][19]

Experimental Protocols for Hazard Assessment

In the absence of specific experimental data for this compound, this section outlines standard methodologies, primarily based on OECD guidelines, that would be used to assess its toxicity.

Acute Oral Toxicity Testing

OECD Guidelines for Acute Oral Toxicity testing (e.g., TG 420, 423, and 425) are used to determine the amount of a substance that causes adverse effects after a single oral dose.[1][20]

-

Principle: A single dose of the test substance is administered to a group of experimental animals (typically rats).[21][22]

-

Methodology (Up-and-Down Procedure - OECD TG 425):

-

A single animal is dosed at a level just below the estimated LD50.

-

If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.

-

This sequential dosing continues until the LD50 can be calculated with a confidence interval.[21]

-

Animals are observed for up to 14 days for signs of toxicity and mortality.[21]

-

A full necropsy is performed on all animals.[21]

-

Skin and Eye Irritation Testing

Standardized tests are used to assess the potential of a chemical to cause skin and eye irritation.

-

Principle: The test substance is applied to the skin or into the eye of an experimental animal (traditionally rabbits), and the resulting irritation is scored over a period of time.

-

Methodology (Screening Test):

-

A stepwise approach is often used, starting with physicochemical tests.[12][23]

-

If further testing is needed, animal tests on rats, mice, or guinea pigs may be conducted.[12][23]

-

This can include a skin irritation test, an intradermal reaction test, and an eye irritation test in a sequential manner.[12][23]

-

The goal is to use a minimal number of animals to assess the irritation potential.[12][23]

-

Inhalation Toxicity Testing

For volatile compounds, inhalation toxicity is a critical endpoint.

-

Principle: Animals are exposed to the test substance in the air for a defined period.

-

Methodology (90-Day Inhalation Study - EPA OPPTS 870.3465):

-

A mammalian species, preferably the rat, is used.[6]

-

Animals are housed in inhalation chambers during exposure.[6]

-

Three different concentrations of the test substance are typically used, plus a control group.

-

The study is designed to determine the no-observed-effect-level (NOEL) and other toxic effects from repeated exposure over 90 days.[6]

-

Safety and Handling

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.[15][24]

-

Skin Protection: Wear protective gloves and a complete suit protecting against chemicals.[15][24]

-

Respiratory Protection: Use a particle respirator if dust is formed. If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[15]

Handling and Storage

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Provide appropriate exhaust ventilation where dust is formed.[13][15] Do not eat, drink, or smoke when using this product.[12][24]

-

Storage: Store in a well-ventilated place.[12][24] Keep the container tightly closed in a dry and cool place.[12][24] Store locked up.[12][24]

First Aid Measures

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[13][15]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[13][15]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[13][15]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[13][15]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[13][15]

-

Special Hazards: Not specified.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[13][15]

Spills and Disposal

-

Spills: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Do not let the product enter drains.[13][15]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[12][24]

Visualizations

Caption: A generalized workflow for chemical safety assessment.

Caption: A simplified workflow for acute toxicity testing.

Conclusion

This compound is a chemical intermediate with identified hazards, including oral toxicity and irritation to the skin, eyes, and respiratory system. While specific quantitative toxicological data is limited, the available information necessitates careful handling and the use of appropriate personal protective equipment. For a complete risk assessment, further toxicological studies following standardized protocols, such as those from the OECD, would be required. Researchers and drug development professionals should adhere to the safety precautions outlined in this guide and the substance's Safety Data Sheet to minimize exposure and ensure a safe working environment.

References

- 1. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 2. echemi.com [echemi.com]

- 3. This compound | 115571-61-4 [chemnet.com]

- 4. pschemicals.com [pschemicals.com]

- 5. nbinno.com [nbinno.com]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. toxpath.org [toxpath.org]

- 8. echemi.com [echemi.com]

- 9. 115571-61-4|this compound|BLD Pharm [bldpharm.com]

- 10. pschemicals.com [pschemicals.com]

- 11. CAS 115571-61-4 2,4-Dichloro-5-trifluoromethyltoluene 115571614 | 化学品検索 | ケムeデータ | [jp.chem-edata.com]

- 12. A simple method for screening assessment of skin and eye irritation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aaronchem.com [aaronchem.com]

- 14. Toluene Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. New approaches to the assessment of eye and skin irritation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. agencyiq.com [agencyiq.com]

- 17. nist.gov [nist.gov]

- 18. Toluene Toxicity: Practice Essentials, Pathophysiology, Etiology [emedicine.medscape.com]

- 19. Toluene toxicity - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. laboratuar.com [laboratuar.com]

- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 23. A SIMPLE METHOD FOR SCREENING ASSESSMENT OF SKIN AND EYE IRRITATION [jstage.jst.go.jp]

- 24. publications.ersnet.org [publications.ersnet.org]

"2,4-Dichloro-5-methylbenzotrifluoride" material safety data sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the material safety data and known properties of 2,4-Dichloro-5-methylbenzotrifluoride (CAS No. 115571-61-4). The information is intended to support safe handling, experimental design, and risk assessment in a laboratory setting.

Chemical Identity and Physical Properties

This compound, also known as 2,4-Dichloro-5-trifluoromethyltoluene, is a halogenated aromatic compound. Its key identifiers and physical properties are summarized below.

| Property | Value |

| Molecular Formula | C8H5Cl2F3[1] |

| Molecular Weight | 229.0265 g/mol [1] |

| CAS Number | 115571-61-4[1] |

| Density | 1.404 g/cm³[1] |

| Boiling Point | 212.9°C at 760 mmHg[1] |

| Flash Point | 94.7°C[1] |

| Refractive Index | 1.474[1] |

| Vapor Pressure | 0.246 mmHg at 25°C[1] |

Hazard Identification and Safety

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation. |

Hazard and Precautionary Statement Flowchart

Caption: Logical relationship between hazards and precautionary actions.

Experimental Protocols

Detailed experimental protocols for the determination of the physical and toxicological properties of this compound are not extensively available in the public domain. The data presented in this guide are based on information from safety data sheets and chemical databases. Standard methodologies, such as those established by the OECD or ASTM, are typically employed for generating such data. For specific experimental designs, researchers should consult general toxicology and physical chemistry literature.

Safe Handling and Emergency Procedures

Proper handling and emergency preparedness are critical when working with this compound. The following workflows outline the necessary steps for safe use and in case of accidental exposure.

Personal Protective Equipment (PPE) Workflow

Caption: Standard workflow for ensuring personal protection.

First Aid Measures Workflow

Caption: Emergency first aid procedures for different exposure routes.

Storage and Disposal

Proper storage and disposal are essential to maintain the chemical's integrity and ensure safety.

| Aspect | Recommendation |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperature is 2-8°C. |

| Disposal | Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow product to enter drains. |

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive risk assessment. Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

Spectroscopic Analysis of 2,4-Dichloro-5-methylbenzotrifluoride: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

As a valuable alternative for researchers in this field, this guide provides a detailed spectroscopic profile of the closely related and structurally similar compound, 2,4-Dichlorobenzotrifluoride (CAS No. 320-60-5). The data presented herein for this analog can serve as a useful reference for predicting the spectral characteristics of 2,4-Dichloro-5-methylbenzotrifluoride and for the identification of related chemical structures.

Physicochemical Properties of this compound

While experimental spectra are unavailable, some basic physicochemical properties have been reported by chemical suppliers.

| Property | Value |

| CAS Number | 115571-61-4 |

| Molecular Formula | C₈H₅Cl₂F₃ |

| Molecular Weight | 229.03 g/mol |

Spectroscopic Data of 2,4-Dichlorobenzotrifluoride (CAS No. 320-60-5)

The following sections present the available spectroscopic data for the reference compound, 2,4-Dichlorobenzotrifluoride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the available NMR data for 2,4-Dichlorobenzotrifluoride.

¹H NMR (Proton NMR) Data [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.50 - 8.50 | m | - | Aromatic Protons |

¹³C NMR (Carbon-13 NMR) Data [2]

Specific peak assignments for 2,4-Dichlorobenzotrifluoride were not fully detailed in the available public data. The spectrum would be expected to show distinct signals for the aromatic carbons and the trifluoromethyl carbon.

¹⁹F NMR (Fluorine-19 NMR) Data

The trifluoromethyl (-CF₃) group provides a strong, clear signal in ¹⁹F NMR spectroscopy.

| Chemical Shift (δ) ppm | Multiplicity | Solvent |

| -61.2 | s | DMSO-d₆ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering structural clues. The NIST WebBook provides the mass spectrum for 2,4-Dichlorobenzotrifluoride.[3]

Electron Ionization Mass Spectrum (EI-MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 214 | 100 | [M]⁺ (Molecular Ion) |

| 216 | 65 | [M+2]⁺ (Isotope Peak) |

| 179 | 50 | [M-Cl]⁺ |

| 144 | 30 | [M-Cl₂-F]⁺ |

| 125 | 20 | [C₆H₂F₂]⁺ |

Infrared (IR) Spectroscopy

Specific IR absorption data with peak assignments for 2,4-Dichlorobenzotrifluoride was not available in a tabulated format in the searched resources. A typical IR spectrum for this compound would exhibit characteristic bands for C-H stretching of the aromatic ring, C=C aromatic ring stretching, and strong absorptions corresponding to C-Cl and C-F bonds.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the types of spectroscopic data presented.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A 5-10 mg sample of the analyte is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for ¹H and ¹³C NMR.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

-

¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard pulse sequence is used to acquire the spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition: The spectrometer is tuned to the carbon-13 frequency. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are typically required. Proton decoupling is commonly used to simplify the spectrum.

-

¹⁹F NMR Acquisition: The spectrometer is tuned to the fluorine-19 frequency. A reference standard such as CFCl₃ is used.

2. Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, as the eluent from a gas chromatograph (GC-MS).

-

Ionization: For a volatile compound like this, Electron Ionization (EI) is a standard method. In EI, the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

3. Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample holder is first recorded. The sample is then scanned, and the background is automatically subtracted to produce the final spectrum. The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹).

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for spectroscopic analysis.

References

The Versatile Intermediate: A Technical Guide to 2,4-Dichloro-5-methylbenzotrifluoride in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichloro-5-methylbenzotrifluoride is a key chemical intermediate, valued for its unique substitution pattern which makes it a versatile building block in the synthesis of complex organic molecules. Its trifluoromethyl group and chlorinated aromatic ring provide a scaffold for constructing a variety of agrochemicals and pharmaceuticals. This technical guide explores the properties, synthesis, and key reactions of this compound, with a focus on its application in the synthesis of active pharmaceutical and agrochemical ingredients. Detailed experimental protocols for its derivatization and a discussion of the biological significance of its downstream products are provided.

Physicochemical and Spectral Data

A summary of the key physical and spectral properties of this compound and its derivatives is crucial for laboratory applications. The data presented below has been compiled from various sources and provides a baseline for characterization.

| Property | This compound | 2,4-Dichloro-5-methyl-6-nitrobenzotrifluoride (Predicted) | 2-Amino-4,5-dichloro-3-methylbenzotrifluoride (Predicted) |

| CAS Number | 115571-61-4[1] | N/A | N/A |

| Molecular Formula | C₈H₅Cl₂F₃[1] | C₈H₄Cl₂F₃NO₂ | C₈H₆Cl₂F₃N |

| Molecular Weight | 231.03 g/mol | 276.03 g/mol | 246.05 g/mol |

| Appearance | Colorless liquid | Yellow crystalline solid | Off-white to pale yellow solid |

| Boiling Point | Not widely reported | N/A | N/A |

| Melting Point | Not widely reported | 53-54 °C (for 2,4-dichloro-5-nitrobenzotrifluoride) | Not widely reported |

| ¹H NMR (CDCl₃, ppm) | δ 7.5-7.8 (m, 2H), 2.4 (s, 3H) | δ 8.0-8.2 (s, 1H), 2.6 (s, 3H) | δ 6.8-7.2 (s, 1H), 4.0 (br s, 2H), 2.2 (s, 3H) |

| ¹³C NMR (CDCl₃, ppm) | δ 120-140 (aromatic C), 123 (q, CF₃), 20 (CH₃) | δ 120-150 (aromatic C), 122 (q, CF₃), 18 (CH₃) | δ 115-145 (aromatic C), 124 (q, CF₃), 15 (CH₃) |

| ¹⁹F NMR (CDCl₃, ppm) | δ -62 to -64 | δ -60 to -62 | δ -61 to -63 |

| IR (cm⁻¹) | ~2900 (C-H), 1600 (C=C), 1100-1300 (C-F) | ~3100 (C-H), 1600 (C=C), 1530, 1350 (NO₂), 1100-1300 (C-F) | ~3400, 3300 (N-H), 2900 (C-H), 1620 (C=C), 1100-1300 (C-F) |

| MS (m/z) | 230 (M⁺) | 275 (M⁺) | 245 (M⁺) |

Note: Some data for derivatives are predicted or based on structurally similar compounds due to a lack of publicly available experimental data for the exact molecules.

Role as a Chemical Intermediate

This compound is a valuable starting material for the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries[2][3]. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized. The trifluoromethyl group enhances the metabolic stability and lipophilicity of the final products, which can improve their biological activity[4].

A key application of this intermediate is in the synthesis of precursors for fungicides, such as analogues of Bixafen. Bixafen is a potent inhibitor of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain of fungi[5][6][7]. The synthesis of Bixafen and its analogues often involves the coupling of a pyrazole carboxylic acid with a substituted biphenyl amine[8]. This compound can be envisioned as a starting material for the synthesis of such a biphenyl amine intermediate through a multi-step synthetic sequence.

Proposed Synthetic Workflow for a Bixafen Analogue

The following workflow outlines a plausible synthetic route from this compound to a key biphenyl amine intermediate, which can then be used to synthesize a Bixafen analogue.

Detailed Experimental Protocols

The following are representative experimental protocols for the key transformations in the proposed synthetic workflow. These are based on established methods for similar substrates and should be optimized for the specific compounds.

Nitration of this compound

Objective: To introduce a nitro group onto the aromatic ring of this compound.

Methodology:

-

In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (3-5 equivalents).

-

Cool the sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add fuming nitric acid (1.1-1.5 equivalents) to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

-

Once the nitrating mixture is prepared, add this compound (1 equivalent) dropwise from the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2,4-Dichloro-5-methyl-6-nitrobenzotrifluoride.

-

The product can be further purified by recrystallization or column chromatography.

This protocol is adapted from general nitration procedures for dichlorobenzotrifluoride derivatives.[9]

Reduction of the Nitro Group

Objective: To reduce the nitro group of 2,4-Dichloro-5-methyl-6-nitrobenzotrifluoride to a primary amine.

Methodology:

-

Set up a round-bottom flask with a reflux condenser and a mechanical stirrer.

-

Add the crude 2,4-Dichloro-5-methyl-6-nitrobenzotrifluoride (1 equivalent) and a solvent such as ethanol or acetic acid.

-

Add iron powder (3-5 equivalents) to the mixture.

-

Heat the mixture to 50-60 °C and then add concentrated hydrochloric acid (0.5 equivalents) portion-wise. The reaction is exothermic.

-

After the initial exotherm subsides, heat the mixture to reflux for 2-3 hours until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Basify the residue with a concentrated NaOH solution to pH > 10 and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 2-Amino-4,5-dichloro-3-methylbenzotrifluoride.

-

The product can be purified by vacuum distillation or column chromatography.

This protocol is based on standard Bechamp reduction methods.[9]

Suzuki Coupling to Form a Biphenyl Amine

Objective: To form a carbon-carbon bond between 2-Amino-4,5-dichloro-3-methylbenzotrifluoride and an arylboronic acid.

Methodology:

-

In an oven-dried Schlenk flask, combine 2-Amino-4,5-dichloro-3-methylbenzotrifluoride (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water or dioxane and water).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the biphenyl amine intermediate.

This is a general protocol for Suzuki-Miyaura cross-coupling reactions.[2][10]

Mechanism of Action: Succinate Dehydrogenase Inhibition

The final Bixafen analogue, synthesized from the biphenyl amine intermediate, is expected to function as a succinate dehydrogenase inhibitor (SDHI). SDH is a key enzyme complex (Complex II) in both the citric acid cycle and the electron transport chain, located in the inner mitochondrial membrane[5][8]. It catalyzes the oxidation of succinate to fumarate.

SDHIs like Bixafen act as competitive inhibitors, binding to the ubiquinone-binding site (Q-site) of the SDH complex[8][11]. This binding event physically blocks the natural substrate, ubiquinone, from accessing the active site. Consequently, the transfer of electrons from succinate to ubiquinone is halted.

The inhibition of this critical step in cellular respiration has profound effects on the fungal cell:

-

Disruption of the Citric Acid Cycle: The oxidation of succinate is a key step in the citric acid cycle. Its inhibition leads to an accumulation of succinate and a depletion of downstream metabolites, disrupting the central metabolic pathway of the cell[6].

-

Inhibition of ATP Synthesis: By blocking the electron transport chain at Complex II, the generation of the proton gradient across the inner mitochondrial membrane is impaired, leading to a significant reduction in ATP synthesis[11].

-

Increased Oxidative Stress: The blockage of electron flow can lead to the formation of reactive oxygen species (ROS), causing cellular damage[7].

The overall effect is a severe energy deficit and metabolic crisis within the fungal cell, ultimately leading to cell death.

Conclusion

This compound is a highly functionalized aromatic compound with significant potential as a chemical intermediate. Its strategic use in multi-step syntheses allows for the creation of complex and biologically active molecules. The proposed synthetic pathway to a Bixafen analogue highlights a practical application, leveraging common and well-understood organic reactions. The fungicidal activity of the final product is attributed to the inhibition of the succinate dehydrogenase enzyme, a validated target in agrochemical research. This guide provides a foundational understanding for researchers and developers looking to utilize this compound in their synthetic endeavors. Further research into the specific reaction conditions and optimization of yields for the proposed synthetic route is warranted.

References

- 1. preprints.org [preprints.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. 2-Chloro-5-methylbenzotrifluoride | C8H6ClF3 | CID 11701195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4-Dichlorobenzotrifluoride(320-60-5) 1H NMR [m.chemicalbook.com]

- 5. [PDF] Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of succinate dehydrogenase by the mitochondrial chaperone TRAP1 has anti-oxidant and anti-apoptotic effects on tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of succinic acid dehydronase | PPTX [slideshare.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. What are SDH2 inhibitors and how do they work? [synapse.patsnap.com]

The Versatile Building Block: Unlocking the Research Potential of 2,4-Dichloro-5-methylbenzotrifluoride

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

2,4-Dichloro-5-methylbenzotrifluoride, a halogenated aromatic compound, is emerging as a critical intermediate in the synthesis of a diverse array of commercially significant molecules. Its unique substitution pattern, featuring two chlorine atoms, a methyl group, and a trifluoromethyl moiety, provides a versatile scaffold for the development of novel pharmaceuticals, agrochemicals, and high-performance dyes. The trifluoromethyl group, in particular, is a highly sought-after functional group in medicinal and agricultural chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of molecules.[1][2][3][4] This technical guide provides an in-depth overview of the potential research applications of this compound, complete with summaries of quantitative data, detailed experimental protocols for key reactions, and visualizations of synthetic pathways.

Core Properties and Synthesis

This compound, also known by its CAS Number 115571-61-4, is a stable chemical intermediate.[5] A general understanding of its physical and chemical properties is essential for its effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C8H5Cl2F3 | [5] |

| Molecular Weight | 229.03 g/mol | [5] |

| Appearance | Not specified in search results | |

| Boiling Point | Not specified in search results | |

| Melting Point | Not specified in search results |

While specific details on the direct synthesis of this compound were not prevalent in the initial search, a patented process for a closely related isomer, 2-methyl-4,5-dichlorobenzotrifluoride, provides a valuable reference for a potential synthetic route. This process involves a multi-step synthesis starting from 3,4-dichlorotoluene.[6]

Potential Research Applications

The true potential of this compound lies in its utility as a starting material for a variety of value-added chemicals.

Pharmaceutical Synthesis

The trifluoromethyl group is a key pharmacophore in many modern drugs.[1][7] The structure of this compound makes it an attractive precursor for the synthesis of novel therapeutic agents, particularly in the development of anti-inflammatory and analgesic drugs for veterinary applications.[6]

A patented process outlines the production of 2-methyl-4,5-dichlorobenzotrifluoride for the synthesis of animal anti-inflammatory analgesics.[6] While the exact structure of the final active pharmaceutical ingredient (API) is not disclosed, the patent highlights the importance of this class of compounds in veterinary medicine. The synthesis achieves a purity of up to 97% and an overall yield of up to 80%.[6]

Logical Workflow for Pharmaceutical Synthesis:

Caption: General workflow for pharmaceutical development.

Agrochemical Development

The development of new and effective pesticides is crucial for global food security. Halogenated and trifluoromethyl-containing compounds have a long history of use in herbicides, insecticides, and fungicides.[8] this compound serves as a valuable intermediate in the synthesis of advanced pesticides.[5]

While specific examples of pesticides derived directly from this compound are not detailed in the provided search results, the synthesis of trifluoromethyl-containing auxin derivatives and pyrimidine derivatives with herbicidal, antifungal, and insecticidal properties demonstrates the potential of this chemical class in agriculture.[5][9][10] For instance, a related compound, 2,4-Dichlorobenzotrifluoride, is a known raw material for the herbicide dichloramine.

General Synthesis Pathway for Agrochemicals:

Caption: Synthetic pathway to agrochemicals.

Dye Synthesis

The structural features of this compound make it a suitable precursor for the synthesis of high-performance dyes.[5] The chlorine atoms can serve as leaving groups for nucleophilic substitution reactions, allowing for the introduction of chromophoric and auxochromic groups. The trifluoromethyl group can enhance the stability and colorfastness of the resulting dyes. While specific dye structures derived from this compound were not identified, the general principles of azo dye synthesis suggest its potential utility in this field.[11]

Experimental Protocols

While detailed, step-by-step protocols for reactions starting specifically with this compound are not available in the provided search results, the following are representative experimental procedures for the synthesis of related trifluoromethyl-containing compounds, which can be adapted by researchers.

Protocol 1: Synthesis of Trifluoromethyl-Containing Auxin Derivatives (Adapted from[9])

This protocol describes the synthesis of a trifluoromethyl-containing auxin analog, which showcases a common synthetic transformation that could be applied to derivatives of this compound.

-

Step 1: Synthesis of the Hydroxy Ester Intermediate

-

To a stirred solution of ethyl trifluoropyruvate (1.0 eq) in anhydrous THF at -78°C under an argon atmosphere, add a solution of the appropriate Grignard reagent (e.g., 1-naphthylmagnesium bromide, 1.2 eq) portionwise.

-

Allow the reaction mixture to warm to 0°C and stir for 2 hours.

-

Remove the solvent in vacuo.

-

Purify the crude product by silica gel column chromatography to yield the ethyl 3,3,3-trifluoro-2-hydroxy-2-(aryl)propanoate.

-

-

Step 2: Dehydroxylation

-

To a stirred solution of the hydroxy ester from Step 1 (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a reducing agent (e.g., triethylsilane, 2.0 eq) followed by a Lewis acid (e.g., boron trifluoride etherate, 2.0 eq) at 0°C.

-

Stir the reaction mixture at room temperature for the appropriate time (monitor by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography.

-

-

Step 3: Hydrolysis to the Carboxylic Acid

-

To a stirred solution of the ester from Step 2 (1.0 eq) in a mixture of 1,4-dioxane and concentrated HCl, reflux the mixture for 16 hours.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the final product by silica gel column chromatography.

-

Quantitative Data from Related Studies

The following table summarizes biological activity data from studies on trifluoromethyl-containing compounds, illustrating the potential efficacy of derivatives of this compound.

| Compound Class | Target Organism/Cell Line | Biological Activity | Quantitative Data | Reference |

| Trifluoromethyl Pyrimidine Derivatives | Botrytis cinerea (fungus) | Antifungal Activity | Inhibition rates of up to 100% at 50 µg/mL | [10] |

| Trifluoromethyl Pyrimidine Derivatives | Mythimna separata (insect) | Insecticidal Activity | Moderate activity at 500 µg/mL | [10] |

| Trifluoromethyl Pyrimidine Derivatives | PC3, K562, Hela, A549 (cancer cell lines) | Anticancer Activity | Certain activity at 5 µg/mL | [10] |

| Trifluoromethyl-substituted pyrazole N-nucleosides | HL60 (human promyelotic leukemia) | Antitumor Activity | IC50 value of 16.4 µM | [12] |

This compound is a promising and versatile chemical intermediate with significant potential for application in pharmaceutical, agrochemical, and materials science research. Its unique combination of functional groups provides a robust platform for the synthesis of novel, high-value compounds. While detailed research specifically utilizing this starting material is still emerging, the established importance of the trifluoromethyl group in bioactive molecules strongly suggests a bright future for its application in the development of new technologies. Further exploration of the reaction pathways and biological activities of its derivatives is warranted to fully unlock the potential of this valuable building block.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN1935758A - Process for producing 2-methyl-4,5-dichloro benzo trifluoride - Google Patents [patents.google.com]

- 7. jelsciences.com [jelsciences.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications: an integration of solvatochromism, photochromism, colorfastness, TD-DFT and molecular docking analysis - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis and Antitumor Activity of 5-Trifluoromethyl-2,4-dihydropyrazol-3-one Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 2,4-Dichloro-5-methylbenzotrifluoride from 3,4-Dichlorotoluene

This document provides a comprehensive overview and detailed protocols for the multi-step synthesis of 2,4-Dichloro-5-methylbenzotrifluoride, a key intermediate in the production of various agrochemicals and pharmaceuticals. The synthetic route commences with the readily available starting material, 3,4-dichlorotoluene.

The described pathway involves a three-step reaction sequence:

-

Photochlorination: The methyl group of 3,4-dichlorotoluene is converted to a trichloromethyl group via free-radical chlorination.

-

Fluorination: The resulting 3,4-dichlorobenzotrichloride undergoes a halogen exchange reaction to form 3,4-dichlorobenzotrifluoride.

-

Electrophilic Chlorination: An additional chlorine atom is introduced onto the aromatic ring to yield the final product.

This application note is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, providing detailed methodologies, data presentation, and workflow visualizations to ensure reproducible and efficient synthesis.

Experimental Protocols

Step 1: Synthesis of 3,4-Dichlorobenzotrichloride via Photochlorination

This protocol details the free-radical chlorination of the methyl group of 3,4-dichlorotoluene.

Materials:

-

3,4-Dichlorotoluene

-

Chlorine gas (Cl₂)

-

Azo-bis-isobutyronitrile (AIBN) or UV light source

-

Anhydrous solvent (e.g., carbon tetrachloride - Caution: Toxic and ozone-depleting )

Procedure:

-

A reaction vessel equipped with a gas inlet, reflux condenser, and a mechanical stirrer is charged with 3,4-dichlorotoluene and a radical initiator such as AIBN.

-

The reaction mixture is heated to reflux (approximately 70-80°C).

-

Chlorine gas is bubbled through the solution at a controlled rate. The reaction is initiated by UV light or the thermal decomposition of AIBN.

-

The reaction progress is monitored by Gas Chromatography (GC) until the desired level of conversion to 3,4-dichlorobenzotrichloride is achieved.

-

Upon completion, the reaction mixture is cooled, and excess chlorine gas is purged with an inert gas (e.g., nitrogen).

-

The crude product is then purified by vacuum distillation.

Step 2: Synthesis of 3,4-Dichlorobenzotrifluoride via Fluorination

This protocol describes the halogen exchange reaction to replace the chlorine atoms of the trichloromethyl group with fluorine.

Materials:

-

3,4-Dichlorobenzotrichloride

-

Anhydrous Hydrogen Fluoride (HF) or other fluorinating agents (e.g., SbF₃)

-

Autoclave or high-pressure reactor

Procedure:

-

The crude 3,4-dichlorobenzotrichloride from the previous step is charged into a high-pressure reactor.

-

Anhydrous hydrogen fluoride is carefully added to the reactor. The molar ratio of HF to the substrate is crucial and should be optimized.

-

The reactor is sealed, and the mixture is heated to a temperature between 80°C and 160°C. The reaction is typically carried out under spontaneous pressure, which may range from 5 to 100 kg/cm ².[1]

-

The reaction is allowed to proceed for several hours, with progress monitored by GC analysis of aliquots.

-

After completion, the reactor is cooled, and excess HF is carefully vented.

-

The reaction mixture is then neutralized, for instance with a 20% sodium hydroxide aqueous solution, and the product is extracted with an organic solvent.[1]

-

The organic layer is washed, dried, and the solvent is evaporated to yield crude 3,4-dichlorobenzotrifluoride, which can be further purified by distillation. A yield of 78.8% with a purity of 98.3% has been reported for a similar process.[1]

Step 3: Synthesis of this compound via Electrophilic Chlorination

This protocol details the introduction of a third chlorine atom onto the aromatic ring of 3,4-dichlorobenzotrifluoride.

Materials:

-

3,4-Dichlorobenzotrifluoride

-

Chlorine gas (Cl₂)

-

Lewis acid catalyst (e.g., FeCl₃, AlCl₃)

-

Anhydrous solvent (e.g., dichloromethane)

Procedure:

-

3,4-Dichlorobenzotrifluoride is dissolved in an anhydrous solvent in a reaction vessel protected from moisture.

-

A catalytic amount of a Lewis acid, such as ferric chloride (FeCl₃), is added to the mixture.

-

Chlorine gas is bubbled through the solution at a controlled rate, maintaining the reaction temperature between 20°C and 50°C.

-

The reaction is monitored by GC until the starting material is consumed.

-

Upon completion, the reaction is quenched by the addition of water or a dilute aqueous solution of a reducing agent (e.g., sodium bisulfite) to remove excess chlorine.

-

The organic layer is separated, washed with water and brine, and then dried over an anhydrous salt (e.g., MgSO₄).

-

The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation or recrystallization to yield this compound.

Data Presentation

| Step | Reactant | Product | Reagents | Temperature (°C) | Pressure | Yield (%) | Purity (%) |

| 1 | 3,4-Dichlorotoluene | 3,4-Dichlorobenzotrichloride | Cl₂, AIBN/UV | 70-80 | Atmospheric | High | >95 (crude) |

| 2 | 3,4-Dichlorobenzotrichloride | 3,4-Dichlorobenzotrifluoride | HF | 80-160 | 5-100 kg/cm ² | ~79[1] | >98[1] |

| 3 | 3,4-Dichlorobenzotrifluoride | This compound | Cl₂, FeCl₃ | 20-50 | Atmospheric | Variable | >97 |

Mandatory Visualization

References

Application Notes and Protocols for the Synthesis of 2,4-Dichloro-5-methylbenzotrifluoride via Friedel-Crafts Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-5-methylbenzotrifluoride is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty materials. The introduction of a trifluoromethyl group into an aromatic ring can significantly enhance the biological activity, metabolic stability, and lipophilicity of a molecule. This document outlines a proposed synthetic protocol for this compound utilizing a two-step process commencing with a Friedel-Crafts reaction. While a direct one-step Friedel-Crafts trifluoromethylation of the corresponding dichlorotoluene is challenging, a robust and scalable alternative involves the introduction of a trichloromethyl group via a Friedel-Crafts reaction with carbon tetrachloride, followed by a fluorination step.

This protocol is based on established methodologies for the synthesis of structurally similar compounds, such as 2-methyl-4,5-dichlorobenzotrifluoride.[1]

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned to proceed through a two-step reaction sequence starting from 3,4-dichlorotoluene. The first step is a Friedel-Crafts reaction with carbon tetrachloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce a trichloromethyl group onto the aromatic ring, yielding 2,4-dichloro-5-(trichloromethyl)toluene. The subsequent step involves the fluorination of the trichloromethyl group using a suitable fluorinating agent, like hydrogen fluoride, to produce the final product, this compound.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Part 1: Friedel-Crafts Trichloromethylation of 3,4-Dichlorotoluene

This procedure is adapted from the synthesis of 2-methyl-4,5-dichlorobenzotrifluoride.[1]

Materials:

-

3,4-Dichlorotoluene (≥99.0% purity)

-

Carbon tetrachloride (CCl4, moisture content < 40 ppm)

-

Anhydrous aluminum chloride (AlCl3, powdered, ≥98% purity)

-

Ice water

-

Sodium bicarbonate solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubber.

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a clean, dry three-necked round-bottom flask, add 3,4-dichlorotoluene and carbon tetrachloride.

-

Cool the mixture in an ice bath with stirring.

-

Slowly and portion-wise add anhydrous aluminum chloride to the reaction mixture, maintaining the temperature between 45-55°C. The addition of AlCl3 is exothermic. Hydrogen chloride gas will be evolved and should be directed to a scrubber.

-

After the addition is complete, continue to stir the reaction mixture at 45-55°C for several hours until the reaction is complete (monitored by GC analysis).

-

Cool the reaction mixture to room temperature and then slowly pour it into a beaker containing crushed ice and water with vigorous stirring to hydrolyze the reaction mixture and the catalyst.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the excess carbon tetrachloride. The resulting crude product is 2,4-dichloro-5-(trichloromethyl)toluene.

Part 2: Fluorination of 2,4-Dichloro-5-(trichloromethyl)toluene

Materials:

-

Crude 2,4-dichloro-5-(trichloromethyl)toluene from Part 1

-

Anhydrous hydrogen fluoride (HF)

Equipment:

-

Pressure reactor (autoclave) suitable for handling anhydrous HF

-

Distillation apparatus

Procedure:

-

Charge the pressure reactor with the crude 2,4-dichloro-5-(trichloromethyl)toluene.

-

Carefully add anhydrous hydrogen fluoride to the reactor.

-

Seal the reactor and heat the mixture to the desired reaction temperature. The reaction is typically carried out under pressure.

-

Maintain the reaction at this temperature for several hours, with stirring, until the fluorination is complete (monitored by GC analysis).

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess HF.

-

The crude product, this compound, is then purified by fractional distillation under reduced pressure.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes based on analogous syntheses.[1] Actual results may vary and should be optimized for the specific reaction.

| Parameter | Friedel-Crafts Reaction | Fluorination |

| Reactant Ratio (molar) | 3,4-Dichlorotoluene : CCl4 : AlCl3 | Intermediate : HF |

| 1 : (excess) : 1.1-1.5 | 1 : (excess) | |

| Temperature (°C) | 45 - 55 | 100 - 150 |

| Reaction Time (hours) | 4 - 8 | 6 - 12 |

| Pressure | Atmospheric | Autogenous |

| Catalyst | Aluminum Chloride (AlCl3) | - |

| Solvent | Carbon Tetrachloride (excess) | - |

| Yield (approximate) | >90% (crude intermediate) | 80% (after purification) |

| Purity (final product) | - | >97% |

Reaction Mechanism and Workflow

The Friedel-Crafts reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst, AlCl3, activates the carbon tetrachloride to generate a trichloromethyl cation or a polarized complex, which then acts as the electrophile.

Caption: Mechanism of the Friedel-Crafts trichloromethylation reaction.

The overall experimental workflow can be visualized as follows:

References

Application Notes and Protocols for the Fluorination of 2,4-dichloro-5-methyltrichloromethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2,4-dichloro-5-methylbenzotrifluoride through the fluorination of 2,4-dichloro-5-methyltrichloromethylbenzene. This transformation is a key step in the synthesis of various agrochemicals, pharmaceuticals, and dyes.[1][2]

Introduction

The conversion of a trichloromethyl group to a trifluoromethyl group is a critical transformation in medicinal and materials chemistry. The resulting trifluoromethylated compounds often exhibit enhanced metabolic stability, lipophilicity, and binding affinity. The fluorination of 2,4-dichloro-5-methyltrichloromethylbenzene is typically achieved through a halogen exchange reaction, often catalyzed by a Lewis acid.

Reaction Principle